molecular formula C15H14ClN3OS B2755136 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide CAS No. 1788674-32-7

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide

Cat. No.: B2755136
CAS No.: 1788674-32-7
M. Wt: 319.81
InChI Key: HXXGTZCVWKGMDI-UHFFFAOYSA-N
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Description

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide is a complex organic compound featuring a pyrrolopyridine moiety linked to a chlorothiophene carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in targeting specific cellular pathways involved in disease processes.

Mechanism of Action

Target of Action

The primary targets of this compound are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play essential roles in various types of tumors . They consist of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

The compound interacts with FGFRs by inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby disrupting the FGFR signaling pathway .

Biochemical Pathways

The inhibition of FGFRs affects several downstream signaling pathways, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . These pathways regulate various cellular processes such as organ development, cell proliferation and migration, and angiogenesis . By inhibiting FGFRs, the compound disrupts these pathways and their downstream effects .

Pharmacokinetics

It is noted that the compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The compound’s action results in the inhibition of cell proliferation and induction of apoptosis in cancer cells . It also significantly inhibits the migration and invasion of cancer cells . These effects are primarily due to the disruption of the FGFR signaling pathway and its downstream effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized via cyclization reactions involving pyrrole and pyridine derivatives. Common methods include the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Attachment of the Propyl Linker: The propyl linker is introduced through alkylation reactions. This step often involves the use of alkyl halides under basic conditions.

    Synthesis of the Chlorothiophene Carboxamide: The chlorothiophene moiety is synthesized separately, often starting from thiophene derivatives. Chlorination is achieved using reagents like thionyl chloride or N-chlorosuccinimide.

    Coupling of the Two Fragments: The final step involves coupling the pyrrolopyridine and chlorothiophene carboxamide fragments. This is typically done using amide bond formation reactions, employing coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyridine moiety. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed on the carboxamide group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH4) and borane (BH3).

    Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Oxidized derivatives of the pyrrolopyridine ring.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted thiophene derivatives.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential as a biochemical probe. It can be used to study protein-ligand interactions and cellular signaling pathways.

    Medicine: Explored for its therapeutic potential, particularly in cancer research. It may act as an inhibitor of specific enzymes or receptors involved in tumor growth and progression.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the pyrrolopyridine core and are often studied for their biological activities, particularly as kinase inhibitors.

    Thiophene carboxamides: Compounds with a thiophene carboxamide moiety are known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Uniqueness

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5-chlorothiophene-2-carboxamide is unique due to the combination of its structural features, which confer specific biological activities. The presence of both the pyrrolopyridine and chlorothiophene moieties allows for interactions with a broader range of molecular targets, enhancing its potential as a therapeutic agent.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-chloro-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c16-13-5-4-12(21-13)15(20)18-8-2-9-19-10-6-11-3-1-7-17-14(11)19/h1,3-7,10H,2,8-9H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXGTZCVWKGMDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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